tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Catalog No.
S737783
CAS No.
168824-94-0
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H...

CAS Number

168824-94-0

Product Name

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

IUPAC Name

tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3

InChI Key

GFJCZDJPSXKGSF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a chemical compound with the molecular formula C16H20N2O2C_{16}H_{20}N_{2}O_{2} and a molecular weight of approximately 272.34 g/mol. This compound features a pyridoindole structure, which is characterized by a fused pyridine and indole ring system. The tert-butyl group contributes to its lipophilicity, potentially enhancing its biological activity and solubility in organic solvents. The compound is identified by the CAS number 168824-94-0 and is often used in various chemical and biological applications due to its unique structural properties .

  • The tert-butyl group is generally considered to be a bulky but relatively unreactive group.
  • The indole ring system can have variable toxicity depending on the substitution pattern.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.
Typical of carboxylate esters and nitrogen-containing heterocycles:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to yield the corresponding carboxylic acid and tert-butanol.
  • Reduction: The double bond within the pyridoindole structure can be reduced using reducing agents like lithium aluminum hydride, leading to various saturated derivatives.
  • Substitution Reactions: The nitrogen atom in the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight its potential utility in synthetic organic chemistry for developing more complex molecules .

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate exhibits significant biological activities that are being explored in pharmacological research:

  • Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress in cells.
  • Anticancer Activity: Some derivatives of pyridoindoles have shown promise in inhibiting cancer cell proliferation, indicating that tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate may have similar effects.
  • Neuroprotective Effects: Research indicates potential neuroprotective effects against neurodegenerative diseases due to its ability to modulate signaling pathways involved in neuronal survival .

The synthesis of tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step organic reactions:

  • Formation of the Indole Ring: Starting from readily available indole derivatives, a cyclization reaction can be conducted to form the indole core.
  • Pyridine Ring Construction: A subsequent reaction with appropriate reagents (e.g., aldehydes or ketones) can facilitate the formation of the pyridine moiety.
  • Carboxylation: The introduction of the carboxylate group can be achieved through esterification with tert-butyl alcohol under acidic conditions.

These steps may vary based on specific reagents and conditions used but generally follow established synthetic pathways for heterocyclic compounds .

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate has several applications across different fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being investigated as a lead compound for drug development targeting various diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex heterocyclic compounds.
  • Biotechnology: Its buffering properties make it useful in cell culture applications where pH stability is crucial .

Interaction studies involving tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes can inform its bioavailability and efficacy as a drug candidate.

These studies are essential for elucidating the pharmacokinetics and pharmacodynamics of the compound in biological systems .

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Tert-butyl 9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2-carboxylateStructureContains an acetyl group which may enhance lipophilicity
Tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylateStructureBromination at position 7 may affect reactivity and biological activity
Methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2-carboxylate-Lacks the tert-butyl group; potentially different solubility characteristics

These compounds illustrate variations in functional groups that can influence their chemical behavior and biological activity. Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate stands out due to its specific tert-butyl substitution that may enhance its pharmacological profile compared to others in this class .

XLogP3

2.8

Wikipedia

Tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate

Dates

Modify: 2023-08-15

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